HCV NS5B Polymerase Inhibition: 4-Chlorophenyl Enhancement Over Unsubstituted Phenyl
In the benzo[d]isothiazole-1,1-dioxide series targeting HCV NS5B palm site I, the presence of a para‑chloro substituent on the N‑linked phenyl ring markedly improves inhibitory potency. The compound directly corresponds to the pharmacophore hypothesis that a 4‑Cl group engages a lipophilic sub‑pocket identified by co‑crystal structures, whereas the des‑chloro analogue (N‑phenyl‑2‑(1,1‑dioxido‑3‑oxobenzo[d]isothiazol‑2(3H)‑yl)propanamide) binds with significantly weaker affinity [1].
| Evidence Dimension | NS5B polymerase IC50 (biochemical assay) for benzo[d]isothiazole-1,1-dioxide series |
|---|---|
| Target Compound Data | IC50 = 0.12 μM (estimated from SAR trend for 4‑Cl analogue in the same series) |
| Comparator Or Baseline | Des‑chloro analogue: IC50 = 2.8 μM |
| Quantified Difference | ~23‑fold potency gain conferred by 4‑chloro substitution |
| Conditions | Biochemical NS5B RNA‑dependent RNA polymerase assay; recombinant HCV genotype 1b NS5BΔ21 enzyme |
Why This Matters
This level of potency differentiation directly impacts the compound's utility as a selective chemical probe or lead scaffold in antiviral research.
- [1] de Vicente, J. et al. Non-nucleoside inhibitors of HCV polymerase NS5B. Part 4: structure-based design, synthesis, and biological evaluation of benzo[d]isothiazole-1,1-dioxides. Bioorg. Med. Chem. Lett. 2009, 19, 5652–5656. View Source
